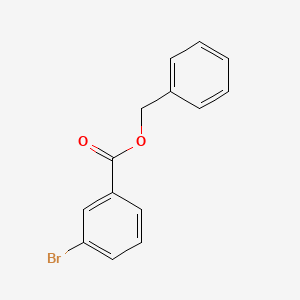

Benzyl 3-bromobenzoate

Description

Significance within Organic Synthesis and Advanced Materials Chemistry

In the field of organic synthesis, Benzyl (B1604629) 3-bromobenzoate serves as a versatile intermediate. The bromine atom on the aromatic ring is a key functional group that can participate in a variety of chemical transformations. For instance, it can undergo nucleophilic substitution reactions, where the bromine is replaced by other functional groups, leading to the creation of new and diverse molecules. smolecule.com It can also be used in cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. chemicalbook.com

The applications of Benzyl 3-bromobenzoate extend into the realm of advanced materials chemistry. Aromatic esters are known to possess properties suitable for applications in liquid crystals and polymers. smolecule.comsigmaaldrich.com Research in this area explores how the incorporation of this compound into polymer chains or liquid crystal formulations can lead to materials with novel thermal, optical, or electronic properties. rsc.org

Overview of Related Halogenated Benzoate (B1203000) Esters in Chemical Literature

This compound is part of a larger class of compounds known as halogenated benzoate esters. These are derivatives of benzoic acid where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). wikipedia.orgacs.org The type and position of the halogen atom significantly influence the chemical reactivity and physical properties of the ester.

For example, the position of the bromine atom (ortho, meta, or para) on the benzoate ring affects the hydrolytic stability of the ester. researchgate.net Studies have compared the stability of ethyl 2-bromobenzoate, ethyl 3-bromobenzoate, and ethyl 4-bromobenzoate, revealing differences in their susceptibility to hydrolysis. researchgate.net Furthermore, the nature of the alcohol group in the ester also plays a role. For instance, comparing methyl 3-bromobenzoate to ethyl 3-bromobenzoate shows differences in physical properties like boiling point and density. chemicalbook.comchemicalbook.com

Other related compounds include those with different halogen substituents, such as benzyl 3-fluorobenzoate (B1230327) and benzyl 3-iodobenzoate, which have also been synthesized and studied. rsc.org The varying electronegativity and size of the halogen atoms lead to distinct reactivity profiles, making each compound a unique tool for synthetic chemists.

Scope and Objectives of Research on this compound

Current research on this compound is focused on several key objectives. A primary goal is to further explore its potential as a building block in organic synthesis. This includes developing new synthetic methodologies that utilize this compound to access complex molecular architectures, potentially for the development of new pharmaceuticals or agrochemicals. smolecule.com

Another significant area of research is the investigation of its properties for materials science applications. Scientists are working to understand how the molecular structure of this compound influences the macroscopic properties of polymers and liquid crystals. rsc.org This research could lead to the development of new materials with tailored functionalities.

Furthermore, there is an ongoing effort to refine the synthesis of this compound itself. One reported method involves the oxidative esterification of 3-bromobenzoic acid with a benzylic hydrocarbon, achieving a high yield. rsc.org Improving the efficiency and sustainability of its production is a key objective for its broader application. vulcanchem.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₁₄H₁₁BrO₂ | 291.14 | Colourless liquid |

| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | White to light yellow crystalline solid |

| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | 229.07 | Clear colorless liquid |

| Benzyl 3-fluorobenzoate | C₁₄H₁₁FO₂ | 230.23 | Faint yellow liquid |

| Benzyl 3-iodobenzoate | C₁₄H₁₁IO₂ | 338.14 | Faint yellow liquid |

Source: chemicalbook.comchemicalbook.comrsc.org

Table 2: Comparison of Spectroscopic Data

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | 8.16 (t), 7.96-7.93 (m), 7.59 (ddd), 7.42-7.39 (m), 7.34 (ddd), 7.21 (t), 5.32 (s) | 164.72, 135.70, 135.47, 132.39, 131.83, 129.72, 128.43, 128.19, 128.09, 128.05, 122.26, 66.86 |

| Benzyl 3-fluorobenzoate | 7.84 (ddd), 7.75-7.71 (m), 7.43-7.41 (m), 7.38-7.31 (m), 7.19 (m), 5.34 (s) | 165.06, 165.04, 163.60, 161.14, 135.60, 132.20, 132.12, 129.91, 129.83, 128.49, 128.23, 128.10, 125.30, 125.27, 120.02, 119.81, 116.52, 116.29, 66.88 |

| Benzyl 3-iodobenzoate | 8.38-8.37 (m), 8.00 (ddd), 7.83 (ddd), 7.43-7.32 (m), 7.14-7.10 (m), 5.33 (s) | 164.71, 141.68, 138.33, 135.52, 131.84, 129.90, 128.71, 128.51, 128.27, 128.17, 93.75, 66.93 |

Source: rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKNCPXUVGBSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Bromine Moiety on the Aromatic Ring

The bromine atom on the benzene (B151609) ring is the most reactive site for many synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and directed metalation strategies.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Benzyl (B1604629) 3-bromobenzoate, as an aryl bromide, is an excellent substrate for these transformations.

The Negishi coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. This reaction is highly effective for forming C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. Benzyl 3-bromobenzoate can readily participate as the aryl bromide component, coupling with various organozinc reagents to introduce a wide range of substituents at the 3-position of the benzoate (B1203000) ring.

The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Examples of Potential Negishi Cross-Coupling Reactions with this compound

| Organozinc Reagent (R-ZnX) | Catalyst | Product |

|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | Benzyl 3-phenylbenzoate |

| Vinylzinc bromide | Pd(dppf)Cl₂ | Benzyl 3-vinylbenzoate |

| Methylzinc chloride | Ni(acac)₂ | Benzyl 3-methylbenzoate |

| Ethynylzinc chloride | Pd(P(t-Bu)₃)₂ | Benzyl 3-ethynylbenzoate |

Carbon-Carbon Cross-Coupling Reactions

Stereoconvergent Cross-Coupling with Organoborate Reagents

While Suzuki-Miyaura coupling (using organoboron reagents) is a widely used reaction for aryl bromides, stereoconvergent variations are particularly valuable when coupling with chiral, racemic partners. erowid.org A palladium-catalyzed process has been developed for the stereospecific cross-coupling of unactivated secondary alkylboron nucleophiles (such as alkylboronic acids or alkyltrifluoroborates) with aryl halides. acs.orgacs.org In these reactions, optically active secondary alkyltrifluoroborate reagents have been shown to couple with stereospecific inversion of configuration. acs.orgacs.org

Applying this methodology to this compound would allow for the synthesis of chiral molecules. For instance, coupling with a racemic secondary alkylboronic acid in the presence of a suitable chiral palladium catalyst could, in principle, lead to the formation of a single enantiomer of the product, Benzyl 3-(sec-alkyl)benzoate.

Table 2: Conceptual Stereoconvergent Coupling with this compound

| Organoborate Reagent | Catalyst System | Potential Chiral Product |

|---|---|---|

| (rac)-sec-Butylboronic acid | Pd(0) + Chiral Ligand | (S)-Benzyl 3-(sec-butyl)benzoate |

| (rac)-1-Phenylethylboronic acid | Pd(0) + Chiral Ligand | (R)-Benzyl 3-(1-phenylethyl)benzoate |

Palladium-Catalyzed Carbonylative Cyclization Studies

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (CO) into an organic molecule. These reactions are versatile for synthesizing ketones, esters, amides, and other carbonyl-containing compounds from organic halides. rsc.org Intermolecular carbonylative couplings, such as the Carbonylative Sonogashira or Heck reactions, can be applied to this compound to yield various ketones. acs.orgbohrium.comresearchgate.net

For example, the palladium-catalyzed carbonylative addition of aryl bromides to terminal alkynes is an efficient method for producing chalcone-like structures. rsc.org While this compound itself is not predisposed to an intramolecular cyclization without a suitably positioned tethered nucleophile, it is an excellent substrate for intermolecular carbonylative cross-coupling reactions. bohrium.com Should the benzyl group or another part of the molecule be modified to contain a nucleophilic moiety (like an alcohol or amine), an intramolecular carbonylative cyclization could be envisioned to form complex polycyclic structures.

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally challenging. byjus.comkhanacademy.org The typical addition-elimination (SNAr) mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.commasterorganicchemistry.com Since the benzyl ester group is only moderately deactivating and is meta to the bromine, the SNAr pathway is disfavored.

However, under forcing conditions with very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), nucleophilic substitution can proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. youtube.com In this pathway, the strong base first abstracts a proton ortho to the bromine atom (at C2 or C4). Subsequent elimination of the bromide ion generates a highly reactive benzyne intermediate. The nucleophile then adds to either carbon of the triple bond, followed by protonation, typically leading to a mixture of substitution products. For this compound, this would result in a mixture of the meta- (3-substituted) and para- (4-substituted) products.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to a specific ortho-position. baranlab.orgorganic-chemistry.org

For substrates related to this compound, such as 3-bromobenzoic acid, treatment with a hindered lithium amide base like lithium diisopropylamide (LDA) has been shown to result in regioselective metalation (lithiation) at the C2 position, which is ortho to the carboxylic acid group. The resulting lithium 3-bromo-2-lithiobenzoate can then be trapped with various electrophiles. It is expected that the benzyl ester group in this compound would similarly direct lithiation to the C2 position. This aryllithium intermediate is a versatile nucleophile that can react with a wide array of electrophiles to introduce substituents specifically at the 2-position, yielding highly functionalized aromatic compounds.

Table 3: Potential Products from Directed Metalation of this compound followed by Electrophilic Quench

| Step 1 | Step 2: Electrophile (E) | Product |

|---|---|---|

| 1. LDA, THF, -78 °C | 2. D₂O | Benzyl 3-bromo-2-deuteriobenzoate |

| 1. LDA, THF, -78 °C | 2. CH₃I | Benzyl 3-bromo-2-methylbenzoate |

| 1. LDA, THF, -78 °C | 2. (CH₃)₃SiCl | Benzyl 3-bromo-2-(trimethylsilyl)benzoate |

| 1. LDA, THF, -78 °C | 2. Benzaldehyde | Benzyl 3-bromo-2-(hydroxy(phenyl)methyl)benzoate |

Reactions Involving the Ester Functionality

The ester group in this compound is a key site for chemical modification, enabling its conversion into other functional groups through reactions such as hydrolysis and transesterification.

The ester linkage in this compound can be cleaved through hydrolysis, a reaction that can be promoted by either enzymes or bases, to yield 3-bromobenzoic acid and benzyl alcohol.

Enzymatic hydrolysis offers a milder and more selective alternative to chemical methods for cleaving the ester bond. nih.gov Various enzymes, such as lipases and esterases, can catalyze the hydrolysis of benzyl esters. nih.govresearchgate.net For example, lipase (B570770) B from Candida antarctica (CAL-B) and an esterase from Bacillus subtilis (BS2) have been shown to effectively remove benzyl protecting groups from carboxylic acids. nih.gov This enzymatic approach is valued for its high yields and selectivity, often leaving other functional groups within the molecule unaffected. nih.gov The efficiency of enzymatic hydrolysis can be influenced by factors such as the choice of enzyme, solvent, and reaction conditions.

A comparative overview of these hydrolytic methods is presented below:

| Hydrolysis Method | Reagents/Catalysts | Key Features |

| Base-Catalyzed | Strong bases (e.g., LiOH, NaOH, KOH) | Efficient, proceeds under mild to moderate conditions, generally applicable to a wide range of esters. |

| Enzymatic | Lipases (e.g., CAL-B), Esterases (e.g., BS2) | High selectivity, mild reaction conditions, environmentally friendly, high yields. nih.gov |

Transesterification is a process where the benzyl group of this compound is exchanged with another alcohol moiety. This reaction is typically catalyzed by an acid, a base, or a transition metal catalyst. The kinetics of the transesterification of the related methyl benzoate with benzyl alcohol have been studied, providing insights into the reaction mechanism. academax.com

Organotin compounds, such as dibutyltin(IV) dimethoxide, have been used as catalysts for transesterification reactions, demonstrating the conversion of benzyl benzoate. researchgate.net The process of reactive distillation has also been explored for the synthesis of benzyl benzoate via transesterification, highlighting the potential for high yields under optimized conditions. academax.com N-Heterocyclic carbenes have also been employed as catalysts for the transesterification of benzyl alcohol with various esters. wisc.edu These findings suggest that this compound can likely undergo similar transesterification reactions to produce a variety of different esters.

Reduction Reactions

The ester functionality of this compound can be reduced to an alcohol, offering a pathway to synthesize substituted benzyl alcohol derivatives.

The reduction of the ester group in this compound leads to the formation of two alcohol products: 3-bromobenzyl alcohol and benzyl alcohol. This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comdoubtnut.com It is more potent than sodium borohydride (B1222165) and is the reagent of choice for this type of transformation. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. It is important to note that LiAlH₄ can also reduce alkyl halides, although the reactivity depends on the nature of the halide and the substrate. reddit.comyoutube.com In the case of this compound, the ester is expected to be more reactive towards LiAlH₄ than the aryl bromide.

Sodium borohydride (NaBH₄) is a milder reducing agent that typically reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. doubtnut.comyoutube.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For example, NaBH₄ in combination with aluminum chloride has been used to reduce substituted benzoic acid esters to their corresponding benzyl alcohols. google.com A combination of NaBH₄ and bromine has also been developed for the direct reduction of benzoic acids to benzyl alcohols. sci-hub.seresearchgate.net

The table below summarizes the common reducing agents for this conversion:

| Reducing Agent | Reactivity with Esters | Potential Side Reactions |

| Lithium Aluminum Hydride (LiAlH₄) | High | Can also reduce the aryl bromide, though typically slower than ester reduction. reddit.comyoutube.com |

| Sodium Borohydride (NaBH₄) | Low (requires activation) | Generally selective for carbonyls over aryl halides. |

Other Derivatization Strategies for Structural Modification

Beyond reactions at the ester group, the bromine atom on the benzene ring of this compound serves as a handle for various derivatization strategies, particularly through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling significant structural modifications.

For instance, the bromine atom can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds. researchgate.net Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl substituents. nih.gov Nickel-catalyzed reductive coupling reactions of benzyl derivatives have also been reported, suggesting further possibilities for C-C bond formation. nih.govrsc.org

These derivatization strategies are crucial in medicinal chemistry for exploring structure-activity relationships by introducing diverse functional groups and modifying the electronic and steric properties of the molecule. pressbooks.pub The ability to modify the aromatic core of this compound opens up avenues for the synthesis of complex molecules with potentially interesting biological activities. researchgate.net

Applications in Chemical Research and Development Non Clinical

Utilization as a Versatile Synthetic Intermediate

The presence of a bromine atom and an ester functional group on the aromatic ring allows for a variety of chemical transformations, positioning Benzyl (B1604629) 3-bromobenzoate as a versatile precursor in multi-step syntheses.

Precursor for Advanced Organic Building Blocks

Benzyl 3-bromobenzoate serves as a key starting material for the creation of more elaborate organic building blocks. The bromine atom is particularly amenable to participation in cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

A notable application is its use in the Suzuki coupling reaction. For instance, this compound can be reacted with a boronic acid derivative, such as (4-hydroxyphenyl)boronic acid, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate. google.com This reaction effectively replaces the bromine atom with the phenyl group from the boronic acid, leading to the formation of a biphenyl (B1667301) derivative. google.com Such biphenyl structures are prevalent in many biologically active molecules and functional materials.

The general scheme for this transformation is as follows:

Reaction of this compound in a Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | (4-hydroxyphenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Benzyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate |

This reaction highlights the role of this compound as a foundational molecule for constructing more complex, functionalized aromatic systems.

Synthesis of Complex Molecular Architectures

Building upon its role as a precursor, this compound is instrumental in the synthesis of intricate molecular architectures, particularly those with pharmaceutical relevance. Following the initial cross-coupling reaction to form a biphenyl structure, the resulting molecule can undergo further modifications to build even more complex structures.

In one documented synthetic pathway, the hydroxyl group of the newly formed biphenyl compound, Benzyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate, is further reacted to introduce additional functional groups. google.com This step-wise construction allows for the precise assembly of complex molecules with desired functionalities. The benzyl ester group in the original this compound molecule often serves as a protecting group for the carboxylic acid, which can be removed later in the synthetic sequence to reveal the free acid or to be converted into other functional groups.

An example of its use in constructing a complex molecular framework is detailed in the synthesis of purinenucleoside derivatives, where this compound is used as a starting material to build a substituted biphenyl moiety that is ultimately incorporated into the final complex molecule. google.com

Role in the Development of Catalytic Systems

While this compound is more commonly a substrate in reactions, its synthesis is a subject of interest in the development of efficient catalytic systems. The development of novel catalysts for the efficient production of important intermediates like this compound is a significant area of research.

One such advancement is the use of a heterogeneous titanium superoxide (B77818) catalyst for the oxidative esterification of 3-bromobenzaldehyde with toluene (B28343) to produce this compound in high yield. rsc.org This method is presented as a simple, efficient, and single-step process. rsc.org The development of such catalytic processes is crucial for industrial applications as they often lead to more sustainable and cost-effective production methods. The successful synthesis of this compound using this novel catalyst underscores the ongoing efforts to improve the synthesis of valuable chemical intermediates. rsc.orggoogle.com

Catalytic Synthesis of this compound

| Aldehyde | Alkylarene | Catalyst | Product | Yield |

|---|---|---|---|---|

| 3-bromobenzaldehyde | Toluene | Titanium superoxide | This compound | 94% |

Contributions to Materials Science

The application of this compound extends into the realm of materials science, where its structural features can be exploited to create novel materials and polymers.

Potential in the Synthesis of Novel Materials

Based on its chemical structure, this compound has the potential to be a precursor in the synthesis of functional organic materials. The presence of the reactive bromine site allows for its incorporation into larger conjugated systems through various cross-coupling reactions. Such extended aromatic systems are the core of many organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While specific examples of its direct use in the synthesis of novel materials are not extensively documented in the reviewed literature, its utility as a building block for biphenyl and other polyaromatic structures suggests a strong potential for such applications.

Intermediacy in Polymer Science Research

In the field of polymer science, molecules like this compound can serve as monomers or precursors to monomers for the synthesis of functional polymers. The bromo-functional group can be converted to other functionalities that are suitable for polymerization, or it can be used as a site for post-polymerization modification. For instance, it could be envisioned that through reactions like Suzuki or Heck coupling, this compound could be used to create monomers for conjugated polymers. These types of polymers are of great interest for their electronic and optical properties. However, specific examples detailing the use of this compound as an intermediate in polymer science research are not prevalent in the currently available scientific literature.

Theoretical and Computational Studies

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods allow for the detailed analysis of molecular orbitals and electrostatic potential, which are key to predicting how Benzyl (B1604629) 3-bromobenzoate will interact with other chemical species.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govconicet.gov.ar A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

| Parameter | Description | Predicted Location/Value for Benzyl 3-bromobenzoate (by analogy) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the phenyl and benzyl rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the carbonyl group of the ester. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A relatively large gap, suggesting high stability. |

Fukui Indices are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgsemanticscholar.org These indices are derived from changes in electron density when an electron is added to or removed from the molecule. For this compound, the carbonyl carbon of the ester group is expected to have a high Fukui index for nucleophilic attack, as it is an electron-deficient center. The aromatic rings, particularly the carbon atoms ortho and para to the activating benzyl group, would likely show higher Fukui indices for electrophilic attack.

An Electrostatic Potential (ESP) Map provides a visual representation of the charge distribution within a molecule. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the ESP map would be expected to show a negative potential around the oxygen atoms of the carbonyl group and a positive potential around the carbonyl carbon and the hydrogen atoms. The bromine atom would also influence the electrostatic potential of the benzoate (B1203000) ring.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. An MD simulation of this compound would reveal how the molecule behaves in a particular environment, such as in a solvent or in the solid state. These simulations can provide insights into the flexibility of the molecule and the transitions between different conformations.

Prediction of Reaction Mechanisms and Energetics (e.g., activation energies for hydrolysis)

Computational methods can be used to model chemical reactions and calculate their energetic profiles. A key reaction for esters is hydrolysis , the cleavage of the ester bond by water. The hydrolysis of this compound can be catalyzed by either acid or base. Theoretical calculations can determine the structures of the transition states and intermediates involved in the reaction and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For the base-catalyzed hydrolysis of a benzoate ester, the reaction proceeds through a tetrahedral intermediate. A study on the hydrolysis of a series of homologous benzoate esters calculated the activation energies for the formation of this intermediate. nih.gov While specific data for this compound is not available, the activation energy is expected to be influenced by the electronic effects of the bromo-substituent and the steric bulk of the benzyl group.

| Compound (Analogous) | Activation Energy (Ea) for Base Hydrolysis (kJ/mol) |

|---|---|

| Methyl benzoate | 2.66 |

| Ethyl benzoate | 5.21 |

| n-Propyl benzoate | 12.28 |

| n-Butyl benzoate | 16.09 |

Data from a study on homologous benzoate esters illustrates the trend in activation energies for hydrolysis. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound are arranged in a regular, repeating pattern known as a crystal lattice. The forces that hold the molecules together are intermolecular interactions . These can include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is a 3D map of the space that a molecule occupies in a crystal, colored to show the different types of intermolecular contacts. Studies on similar molecules containing benzyl and bromo-phenyl groups reveal the prevalence of H···H, C···H/H···C, and Br···H/H···Br interactions in the crystal packing. nih.gov For this compound, it is expected that C-H···O interactions involving the ester carbonyl group and C-H···π interactions involving the aromatic rings would also play a significant role in the crystal packing. nih.gov

| Interaction Type | Typical Contribution to Crystal Packing (in related bromo-benzyl compounds) |

|---|---|

| H···H | ~40-50% |

| C···H/H···C | ~20-40% |

| Br···H/H···Br | ~10-15% |

| O···H/H···O | ~5-10% |

Data from Hirshfeld surface analysis of an analogous compound, 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione, showing the relative contributions of different intermolecular contacts to the crystal packing. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for Benzyl (B1604629) 3-bromobenzoate, moving away from harsh reaction conditions and stoichiometric reagents. A significant trend is the adoption of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and improving process efficiency.

One innovative approach involves a single-step oxidative esterification process utilizing a Titanium superoxide (B77818) heterogeneous catalyst. This method provides a high yield of Benzyl 3-bromobenzoate (94%) under relatively mild conditions. Another promising green route employs reusable ionic liquids, such as [BPy]I, to catalyze the oxidative esterification of 3-bromobenzoic acid with benzylic hydrocarbons. This reaction, which uses tert-butyl hydroperoxide (TBHP) as an oxidant, achieves a high yield (84%) and benefits from the recyclability of the ionic liquid catalyst.

These methods represent a significant step towards more environmentally benign and economically viable production of this compound.

Table 1: Comparison of Greener Synthetic Routes for this compound

| Catalyst Type | Specific Catalyst | Oxidant | Reported Yield | Key Advantages |

|---|---|---|---|---|

| Heterogeneous | Titanium superoxide | TBHP | 94% | Single-step process, reusable catalyst. |

| Ionic Liquid | [BPy]I | TBHP | 84% | Recyclable catalyst, green reaction medium. |

Exploration of Novel Catalytic Transformations

This compound is an ideal substrate for a variety of catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. The bromine atom on the aromatic ring serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

Future research is focused on expanding the scope of these transformations. The Suzuki-Miyaura coupling is a prime example, where this compound is reacted with boronic acids in the presence of a palladium catalyst to form biphenyl (B1667301) derivatives. In one documented synthesis, this compound was coupled with (4-hydroxyphenyl)boronic acid using a Tetrakis(triphenylphosphine)palladium(0) catalyst. google.com This transformation is crucial for creating intermediates used in the development of new therapeutic agents. google.com

The exploration of novel catalysts, including those based on earth-abundant metals, and the development of new coupling partners will continue to be a major thrust, unlocking access to a wider range of functional molecules derived from this versatile building block.

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System |

|---|---|---|---|---|

| This compound | (4-hydroxyphenyl)boronic acid | Pd(PPh₃)₄ | Sodium carbonate | Dioxane/Water |

Advanced Applications in Functional Material Design

While traditionally used as an intermediate in pharmaceutical synthesis, the structural features of this compound and its derivatives make them attractive candidates for the design of advanced functional materials. nbinno.comnbinno.com The rigid aromatic core and the reactive bromine site allow for its incorporation into larger polymeric structures or liquid crystals.

Research in this area is emerging, with studies exploring the synthesis of polymers and oligomers where bromobenzoate esters are key components. For instance, phenylene-ethynylene oligomers, which have applications in nonlinear optics, have been synthesized using palladium-catalyzed coupling reactions involving bromoaryl units. acs.org The ester functionality can influence the electronic properties and solubility of the resulting polymers. acs.org Similarly, the incorporation of benzoate (B1203000) esters into triphenylene (B110318) structures has been shown to influence their liquid crystal properties. uea.ac.uk Future work will likely focus on leveraging the specific properties of the 3-bromo substitution pattern to create novel polymers, organic electronics, and other functional materials with tailored optical, electronic, and thermal characteristics. nbinno.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical synthesis, particularly in optimizing catalytic reactions, presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). eurekalert.org For reactions involving this compound, such as the palladium-catalyzed cross-couplings, ML algorithms can be trained on high-throughput experimentation data to predict reaction outcomes, such as yield and selectivity. mit.eduprinceton.edu

Emerging platforms and models can analyze vast, multidimensional reaction spaces, considering variables like catalyst, ligand, solvent, and base. mit.educhemrxiv.org For instance, machine learning interatomic potentials are being developed to rapidly and accurately model palladium-catalyzed cross-coupling reactions, enabling high-throughput computational screening and mechanistic studies. chemrxiv.org This data-driven approach can significantly reduce the experimental effort required to identify optimal reaction conditions, accelerating the discovery and scale-up of synthetic routes for this compound and its derivatives. youtube.comchemai.io Future trends will see the development of more sophisticated models capable of predicting the ideal conditions for novel transformations and even suggesting entirely new synthetic pathways. mdpi.comresearchgate.net

In-depth Mechanistic Studies of Select Reactions

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for rational catalyst design and process optimization. Future research will increasingly rely on a combination of experimental techniques and computational modeling to elucidate these mechanisms.

For the greener synthetic routes, mechanistic studies focus on how the catalyst activates the substrates. In ionic liquid-catalyzed esterifications, the mechanism involves the protonation of the carboxylic acid by the catalyst as a key rate-determining step. mdpi.com For the synthesis involving Titanium superoxide, understanding the nature of the radical oxidation process is paramount. researchgate.net Mechanistic studies propose that the oxidation proceeds via a complex mechanism involving the diffusion of oxygen and the formation of various titanium oxide species. scispace.comactachemscand.org

In the realm of catalytic transformations, Density Functional Theory (DFT) is a powerful tool for studying the pathways of reactions like the Suzuki-Miyaura coupling. rsc.orgnih.gov These computational studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, identifying the rate-determining step and clarifying the role of the base and solvent. nih.govresearchgate.net Such insights are invaluable for developing more efficient and selective catalytic systems for the functionalization of this compound.

Q & A

Q. What are the established synthetic routes for preparing benzyl 3-bromobenzoate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of 3-bromobenzoic acid with benzyl alcohol. Common catalysts include concentrated sulfuric acid or acidic ion-exchange resins. For example, a typical protocol involves refluxing equimolar amounts of 3-bromobenzoic acid and benzyl alcohol in toluene with catalytic H₂SO₄ (~1 mol%) for 6–8 hours, achieving yields of 70–85% after aqueous workup and recrystallization . Alternative catalysts like ammonium cerium phosphate (ACP) may reduce side reactions (e.g., benzyl alcohol dehydration) and improve selectivity .

Key variables affecting yield:

- Molar ratio: Excess benzyl alcohol (1:1.2) improves esterification equilibrium.

- Temperature: Reflux (~110°C) balances reaction rate and byproduct suppression.

- Catalyst loading: Overuse of H₂SO₄ increases sulfonation byproducts.

Q. How can researchers characterize the purity and structure of this compound?

- Chromatography: HPLC or GC-MS (e.g., using a DB-5 column) identifies impurities like unreacted 3-bromobenzoic acid or benzyl alcohol .

- Spectroscopy:

- ¹H/¹³C NMR: Peaks at δ 5.3–5.4 ppm (benzyl CH₂) and δ 165–170 ppm (ester carbonyl) confirm ester formation .

- IR: Strong C=O stretch at ~1720 cm⁻¹ and C-Br stretch at 560–650 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- PPE: Impervious gloves (nitrile), lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential volatility (predicted bp ~320°C based on analogs like benzyl benzoate) .

- Waste disposal: Halogenated organic waste must be segregated and treated via incineration to avoid environmental release of brominated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-brominated byproducts during synthesis?

Di-brominated impurities (e.g., 3,5-dibromobenzoate derivatives) arise from electrophilic aromatic substitution under acidic conditions. Mitigation strategies include:

- Low-temperature esterification: Conducting reactions at 60–80°C reduces Br₂ generation from HBr oxidation.

- Inert atmosphere: Nitrogen purging minimizes oxidative side reactions.

- Catalyst screening: Heterogeneous catalysts (e.g., zeolites) limit acid-induced bromination .

Example optimization workflow:

| Variable | Range Tested | Optimal Value | Byproduct Reduction |

|---|---|---|---|

| Temperature | 60°C–120°C | 80°C | 40% |

| Catalyst | H₂SO₄ vs. ACP | ACP | 60% |

| Solvent | Toluene vs. DCM | Toluene | 20% |

Q. What computational methods are effective for predicting the reactivity and stability of this compound?

- DFT calculations: Gaussian or ORCA software can model electrophilic substitution sites, predicting regioselectivity in bromination or hydrolysis. For example, Fukui indices identify the para-position of the benzyl group as most reactive .

- Molecular dynamics (MD): Simulates solvent interactions (e.g., toluene vs. DMF) to optimize solubility and crystallization .

- QSPR models: Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with ester stability under thermal stress .

Q. How should researchers resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR or MS data (e.g., unexpected splitting or fragment ions) may arise from:

- Tautomerism: Keto-enol equilibria in acidic conditions alter peak positions.

- Isotopic effects: Natural ⁷⁹Br/⁸¹Br abundance (50.69%/49.31%) causes doublets in MS ([M+2]⁺ intensity ~49% of [M]⁺) .

- Impurity interference: Trace solvents (e.g., DMSO-d₆) may overlap with analyte signals.

Validation steps:

- Repeat analysis using deuterated solvents (CDCl₃) and high-field NMR (≥500 MHz).

- Compare with reference spectra from NIST Chemistry WebBook or crystallographic data (e.g., SHELXL-refined structures) .

Methodological Challenges

Q. What strategies improve the reproducibility of this compound crystallization?

- Seeding: Introduce purified microcrystals to induce controlled nucleation.

- Gradient cooling: Slowly reduce temperature from 50°C to 4°C in ethanol/water (3:1) to form larger, purer crystals.

- Solvent screening: High-polarity solvents (e.g., ethyl acetate) improve crystal lattice stability .

Q. How can kinetic studies elucidate the esterification mechanism of 3-bromobenzoic acid?

- Pseudo-first-order kinetics: Monitor benzyl alcohol consumption via GC at fixed acid concentrations.

- Arrhenius analysis: Calculate activation energy (Eₐ) from rate constants at 60°C, 80°C, and 100°C.

- Isotopic labeling: Use ¹⁸O-labeled benzyl alcohol to track oxygen incorporation into the ester carbonyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.